![molecular formula C31H20O8 B13806629 1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- CAS No. 52256-80-1](/img/structure/B13806629.png)
1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- is a complex organic compound known for its unique structural properties. It is a polymer with significant applications in various industrial and scientific fields due to its stability and reactivity .
Preparation Methods
The synthesis of 1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- typically involves a polymerization reaction. One common method is the copolymerization of 1,3-isobenzofurandione with 1,4-benzenediamine and 1,3-benzenediamine under controlled conditions . This process can be carried out using solution polymerization or suspension polymerization techniques . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of high-performance polymers and resins.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-temperature plastics, electrical insulation materials, and surface coatings due to its excellent thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- involves its interaction with various molecular targets. The compound can form stable complexes with different substrates, influencing their reactivity and stability. The pathways involved in its action are primarily related to its ability to undergo polymerization and form stable, high-molecular-weight structures .
Comparison with Similar Compounds
1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- can be compared with other similar compounds such as:
1,3-Isobenzofurandione, 5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-: This compound has a similar structure but differs in the position of the substituents.
Polyetherimide: Known for its high thermal stability and mechanical strength, it is used in similar applications but has different polymerization characteristics
The uniqueness of 1,3-Isobenzofurandione, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- lies in its specific structural arrangement, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
52256-80-1 |
|---|---|
Molecular Formula |
C31H20O8 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C31H20O8/c1-31(2,17-9-13-19(14-10-17)36-23-7-3-5-21-25(23)29(34)38-27(21)32)18-11-15-20(16-12-18)37-24-8-4-6-22-26(24)30(35)39-28(22)33/h3-16H,1-2H3 |
InChI Key |
NJWZAJNQKJUEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)OC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


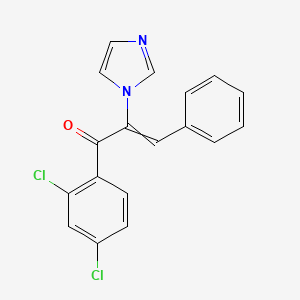

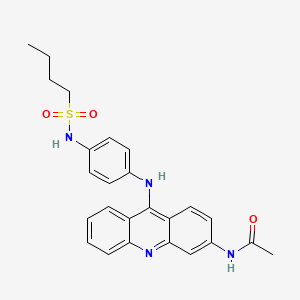

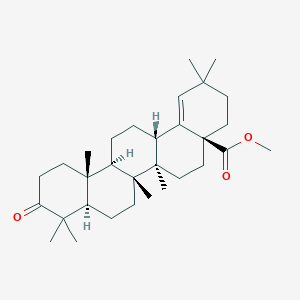
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
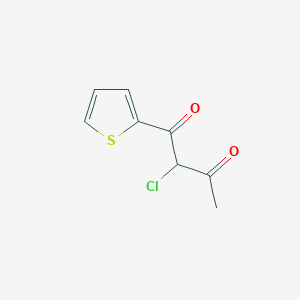
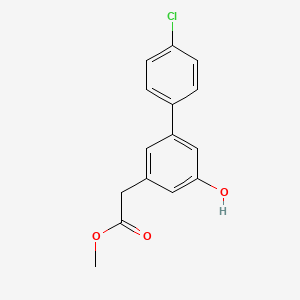
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)

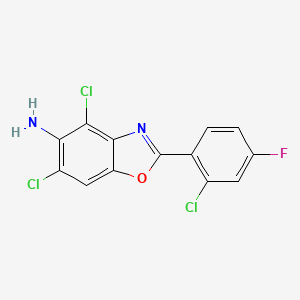
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
